molecular formula C15H12O5 B8800826 butein

butein

Cat. No.: B8800826
M. Wt: 272.25 g/mol
InChI Key: AYMYWHCQALZEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3,4,4’-Tetrahydroxy Chalcone, also known as butein, is a naturally occurring chalcone derivative. Chalcones are secondary metabolites belonging to the flavonoid family, which are ubiquitous in edible and medicinal plants. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3,4,4’-Tetrahydroxy Chalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes in basic conditions. For instance, chalcone 3a can be prepared by dissolving it in methanol followed by the dropwise addition of hydrochloric acid (10% aqueous solution) and refluxing the mixture .

Industrial Production Methods: Industrial production of 2’,3,4,4’-Tetrahydroxy Chalcone typically involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2’,3,4,4’-Tetrahydroxy Chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include flavonoids, flavanones, and other chalcone derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

2’,3,4,4’-Tetrahydroxy Chalcone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3,4,4’-Tetrahydroxy Chalcone involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as tyrosine kinases and phosphodiesterases, leading to the modulation of cell signaling pathways. This compound also induces apoptosis in cancer cells by targeting the AKT and ERK/p38 MAPK pathways .

Comparison with Similar Compounds

  • 2’,4’,3,4-Tetrahydroxy Chalcone
  • 2’,4,4’,6’-Tetrahydroxy-3,5-di(3-methylbut-2-enyl)dihydrochalcone
  • 2’,4,4’,6’-Tetrahydroxy-5-(E-3,7-dimethylocta-2,6-dienyl)-3-(3-methylbut-2-enyl)dihydrochalcone

Uniqueness: 2’,3,4,4’-Tetrahydroxy Chalcone is unique due to its specific hydroxylation pattern, which contributes to its potent biological activities. Compared to other similar compounds, it exhibits stronger antioxidant and enzyme inhibitory properties .

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H

InChI Key

AYMYWHCQALZEGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, 4.0 g of the so-obtained 2',3,4,4'-tetrakis(methoxymethoxy)chalcone was dissolved in 36 ml of a hydrochloric acid/methanol reagent, and the solution was refluxed for 10 minutes. The reaction liquid was poured into ice water, and the precipitated crystal was recovered by filtration, washed with water, dried and subjected to the column chromatography 280 g of 230-400 mesh Kieselgel, eluting solvent=hexane/ethyl acetate (1/1), 0.4 kg/cm2). Fractions of 50 ml were collected, and the 32th to 70th fractions were combined to obtain 543.2 mg (yield=22.1%) of 2',3,4,4'-tetrahydroxychalcone.
Name
2',3,4,4'-tetrakis(methoxymethoxy)chalcone
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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